molecular formula C18H13N3O3S2 B2982547 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 886928-03-6

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2982547
CAS No.: 886928-03-6
M. Wt: 383.44
InChI Key: GGXKAEPRLYJRCK-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O3S2 and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, related to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, demonstrated promising antimicrobial activity against various microorganisms. Additionally, some compounds showed significant radical scavenging and ferrous ion chelating activity, highlighting their potential as antioxidants (Sindhe et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in a hydrochloric acid solution. These inhibitors showed higher efficiency and stability compared to previously reported benzothiazole family inhibitors, suggesting a potential application in corrosion prevention (Hu et al., 2016).

Antitumor Agents

Benzothiazole derivatives, closely related to the chemical , have been designed and synthesized with a focus on antitumor properties. Some of these derivatives exhibited excellent in vivo inhibitory effects on tumor growth, indicating their potential as antitumor agents (Yoshida et al., 2005).

Catalytic Synthesis and Pharmacological Potential

N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, a compound structurally similar to the specified chemical, was synthesized on a kilogram scale. This synthesis process highlights the potential for large-scale manufacture of similar benzothiazole derivatives, which may have various pharmacological applications (Scott et al., 2006).

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-9-5-13-15(6-10(9)2)26-18(19-13)20-17(22)16-8-11-7-12(21(23)24)3-4-14(11)25-16/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKAEPRLYJRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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